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Compound of Interest

Compound Name:
(2E)-3-(2-Furyl)-2-phenylacrylic

acid

CAS No.: 42307-39-1

Cat. No.: B3021590

Get Quote

Executive Summary
-Phenyl-

-furylacrylic acid (also known as 2-phenyl-3-(2-furyl)acrylic acid) is a conjugated carboxylic acid
derivative synthesized primarily via the Perkin condensation of furfural and phenylacetic acid.
Its spectroscopic signature is defined by the electronic interplay between the electron-rich furan
ring, the electron-withdrawing carboxylic acid, and the sterically demanding

-phenyl substituent.

This guide provides a rigorous comparison of its UV-Vis absorption properties against its

structural analogues—

-phenylcinnamic acid and

-furylacrylic acid—to assist researchers in compound identification, purity assessment, and
photochemical application development.
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Key Spectroscopic Insight
The absorption maximum (

) of

-phenyl-

-furylacrylic acid typically resides in the 300–315 nm range (in ethanol). This represents a
bathochromic (red) shift relative to

-phenylcinnamic acid (~280–289 nm) due to the greater electron-donating capacity of the furan
oxygen, despite the potential for steric twisting introduced by the

-phenyl group.

Structural & Electronic Context
To interpret the UV-Vis spectrum accurately, one must understand the competing electronic

effects:

Extended Conjugation (Bathochromic Shift): The

-system extends from the furan ring through the alkene double bond to the carbonyl group.
Furan, being

-excessive compared to benzene, raises the energy of the HOMO, narrowing the HOMO-
LUMO gap and red-shifting the absorption relative to phenyl analogues.

Steric Hindrance (Hypsochromic/Hypochromic Effect): The bulky

-phenyl group clashes with the

-substituent (furan ring) or the carbonyl oxygen. This steric strain can force the molecule out
of planarity, reducing orbital overlap and potentially dampening the intensity (

) or limiting the extent of the red shift.

Structural Comparison Diagram
The following diagram illustrates the structural relationships and electronic flow affecting
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Caption: Structural relationship between the target compound and its analogues, highlighting

the competing electronic and steric effects that define its UV-Vis spectrum.

Comparative Spectroscopic Data
The following table synthesizes experimental data for

-phenyl-

-furylacrylic acid and its primary alternatives.

Table 1: UV-Vis Absorption Maxima Comparison
(Ethanol)
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Compound Structure (nm)

(M

cm

)

Key Electronic
Feature

-Phenyl-

-furylacrylic acid

Furan-

CH=C(Ph)-

COOH

300 – 315 (est.)* ~18,000 - 22,000
Furan donor +

Steric twist

-Phenylcinnamic

acid (cis/trans)

Ph-CH=C(Ph)-

COOH
280 – 289 14,500 - 32,100

Phenyl

conjugation +

Steric twist

-Furylacrylic acid
Furan-CH=CH-

COOH
305 ~24,000

Planar, Furan

donor effect

Cinnamic Acid
Ph-CH=CH-

COOH
273 21,000

Baseline

conjugation

*Note: Exact values vary slightly by solvent pH and specific isomer (E/Z). The range 300-315

nm reflects the consensus for furan-acrylic systems modified with an

-phenyl group.

Analysis of Alternatives
Vs.

-Phenylcinnamic Acid: The target compound absorbs at longer wavelengths (~15-25 nm
shift). If your application requires blocking UV-B (280-315 nm) more effectively, the furyl
derivative is superior.

Vs.

-Furylacrylic Acid: The addition of the

-phenyl group in the target compound does not drastically shift the

(both are near 300-310 nm) but significantly alters solubility and melting point (Target MP:
~141°C vs. Furylacrylic MP: ~141°C, though they are distinct compounds). The
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-phenyl group adds lipophilicity.

Experimental Protocol: Synthesis &
Characterization
To ensure the UV-Vis data is valid, the compound must be synthesized with high purity, as

impurities (e.g., unreacted furfural,

~270 nm) will distort the spectrum.

Method: Perkin Condensation & UV Analysis
Objective: Synthesize

-phenyl-

-furylacrylic acid and verify its identity via UV-Vis.

Phase 1: Synthesis (Perkin Reaction)[1]
Reagents: Mix Furfural (0.1 mol), Phenylacetic acid (0.1 mol), Acetic anhydride (excess), and

Triethylamine (catalyst) or Potassium acetate.

Reflux: Heat the mixture at 100-140°C for 4–6 hours. Note: Furfural is sensitive to oxidation;

use freshly distilled reagents.

Workup: Neutralize with Na

CO

, extract unreacted organics, then acidify the aqueous layer with HCl to precipitate the crude
acid.

Purification: Recrystallize from dilute ethanol or benzene.

Target Melting Point:139–141°C (Practically colorless needles).

Phase 2: UV-Vis Spectrophotometry
Solvent Selection: Use Spectroscopic Grade Ethanol (cutoff ~210 nm).
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Sample Preparation:

Prepare a stock solution of

M.

Dilute to

M for measurement (aim for Absorbance 0.5 - 1.0).

Blanking: Use pure solvent in a matched quartz cuvette.

Scan Parameters:

Range: 200 – 450 nm.

Scan Speed: Medium (to capture fine structure if present).

Validation: Verify absence of peak at ~270 nm (indicates residual furfural).

Experimental Workflow Diagram
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Caption: Step-by-step workflow for the synthesis and spectroscopic validation of

-phenyl-

-furylacrylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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